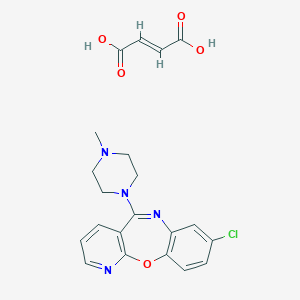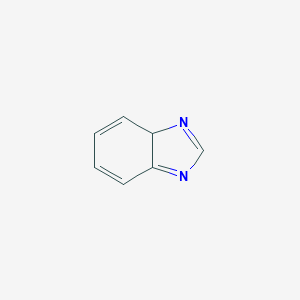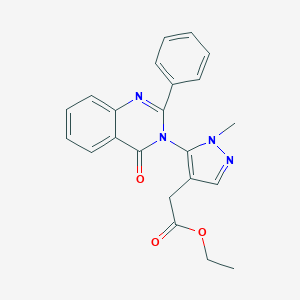
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester is a chemical compound that has gained considerable attention in scientific research due to its potential pharmacological properties. This compound is commonly known as MQAE and has been used in various studies to investigate the mechanism of action and physiological effects of different substances.
Mécanisme D'action
MQAE works by binding to chloride ions and producing a fluorescent signal. This signal can be used to monitor the transport of chloride ions across cell membranes. MQAE has been shown to be a useful tool for studying the function of ion channels and the effects of different drugs on their activity (Chen et al., 2014).
Effets Biochimiques Et Physiologiques
MQAE has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and transporters (Liu et al., 2013). MQAE has also been shown to have antioxidant properties and protect against oxidative stress (Bhagat et al., 2008).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MQAE in lab experiments is its fluorescent properties, which allow for easy detection and monitoring of chloride ion transport. However, one limitation is that it may interfere with the function of ion channels and transporters, leading to potential artifacts in the data (Chen et al., 2014).
Orientations Futures
There are many potential future directions for research involving MQAE. One area of interest is the development of new probes based on MQAE that can be used to study the function of other ions and molecules. Another area of interest is the use of MQAE in drug discovery and development, particularly in the identification of new compounds that modulate the activity of ion channels and transporters. Additionally, further studies are needed to fully understand the limitations and potential artifacts associated with the use of MQAE in lab experiments.
In conclusion, MQAE is a valuable tool in scientific research due to its fluorescent properties and potential pharmacological properties. It has been used to study the transport of chloride ions across cell membranes, the binding properties of different ligands to proteins, and the effects of different drugs on the function of ion channels. Future research directions include the development of new probes based on MQAE, the use of MQAE in drug discovery and development, and further studies to fully understand its limitations and potential artifacts in lab experiments.
Méthodes De Synthèse
The synthesis of MQAE involves the reaction of 4-oxo-2-phenyl-3(4H)-quinazolinone with ethyl 2-bromo-3-oxobutanoate in the presence of sodium hydride. The resulting product is then treated with hydrazine hydrate to obtain MQAE in good yield (Bhagat et al., 2008).
Applications De Recherche Scientifique
MQAE has been widely used in scientific research due to its fluorescent properties. It has been used as a probe to study the transport of chloride ions across cell membranes (Liu et al., 2013). MQAE has also been used to investigate the binding properties of different ligands to proteins (Gupta et al., 2015). Furthermore, MQAE has been used as a tool to study the effects of different drugs on the function of ion channels (Chen et al., 2014).
Propriétés
Numéro CAS |
160662-12-4 |
|---|---|
Nom du produit |
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester |
Formule moléculaire |
C22H20N4O3 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
ethyl 2-[1-methyl-5-(4-oxo-2-phenylquinazolin-3-yl)pyrazol-4-yl]acetate |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19(27)13-16-14-23-25(2)21(16)26-20(15-9-5-4-6-10-15)24-18-12-8-7-11-17(18)22(26)28/h4-12,14H,3,13H2,1-2H3 |
Clé InChI |
MDLQINIZXWWQRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(N(N=C1)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)CC1=C(N(N=C1)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Autres numéros CAS |
160662-12-4 |
Synonymes |
ethyl 2-[1-methyl-5-(4-oxo-2-phenyl-quinazolin-3-yl)pyrazol-4-yl]aceta te |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



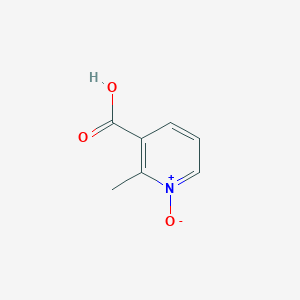
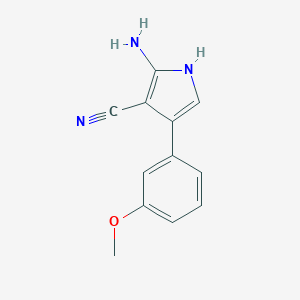
![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
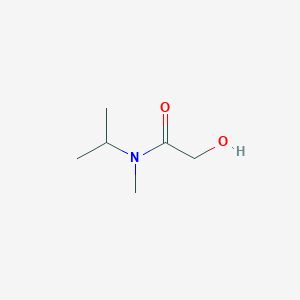
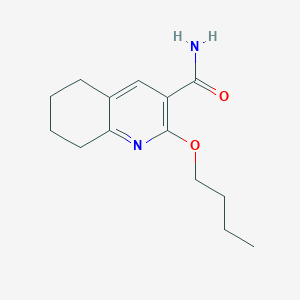
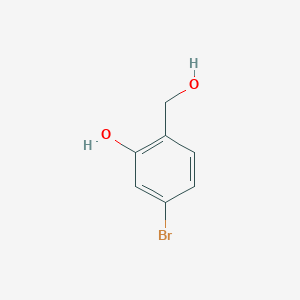
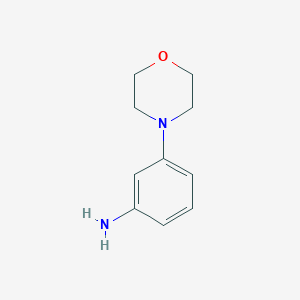
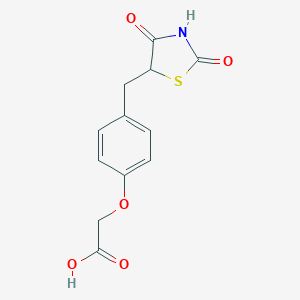
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
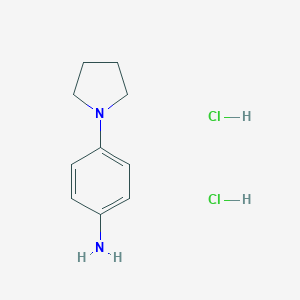
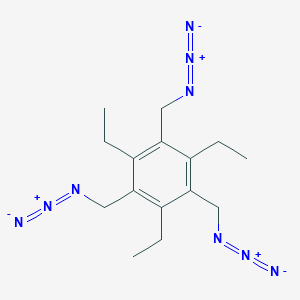
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
